REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.Cl.[NH2:6][CH2:7][C:8]([F:13])([F:12])[C:9]([OH:11])=[O:10].[CH2:14](O)[CH3:15]>>[ClH:3].[NH2:6][CH2:7][C:8]([F:13])([F:12])[C:9]([O:11][CH2:14][CH3:15])=[O:10] |f:1.2,4.5|
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
Cl.NCC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.587 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at that temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
After adding ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(C(=O)OCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 920 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |